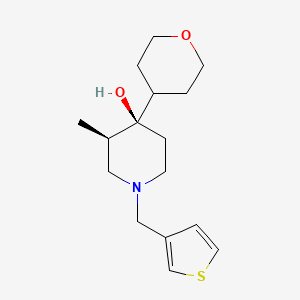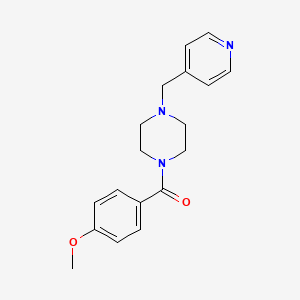![molecular formula C18H15N5O2 B5655258 2-methyl-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1-benzofuran-5-carboxamide](/img/structure/B5655258.png)
2-methyl-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1-benzofuran-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The study of benzofuran and tetrazole derivatives has been motivated by their diverse biological activities and potential applications in medicinal chemistry. These compounds have been synthesized and evaluated for various biological activities, including antimicrobial, antiallergic, and anticancer properties.
Synthesis Analysis
Synthesis of benzofuran and tetrazole derivatives often involves cyclocondensation reactions, one-pot condensation methods, and reactions with various reagents like chloroacetyl chloride and thioglycolic acid in the presence of triethylamine in DMF. These methods demonstrate the versatility and adaptability of synthetic routes to produce a wide array of benzofuran and tetrazole derivatives (Idrees et al., 2019); (Idrees et al., 2020).
Molecular Structure Analysis
Molecular structure characterization of these compounds is typically performed using techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry. These analytical methods confirm the successful synthesis of the target compounds and provide detailed insights into their molecular structures (Idrees et al., 2019).
Chemical Reactions and Properties
Benzofuran and tetrazole derivatives participate in various chemical reactions that are central to their biological activities. For instance, the antiallergic properties of certain N-(1H-tetrazol-5-yl) derivatives were studied through their effects on rat passive cutaneous anaphylaxis (PCA) assay after oral administration, highlighting the impact of substituents on biological activity (Honma et al., 1983).
Physical Properties Analysis
Physical properties, such as crystallization behavior and solubility, can significantly affect the application of these compounds. While specific physical properties of "2-methyl-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1-benzofuran-5-carboxamide" were not directly available, studies on related compounds often include analyses of crystalline structures and physicochemical properties to understand their behavior in different conditions.
Chemical Properties Analysis
The chemical properties of benzofuran and tetrazole derivatives, such as reactivity, stability, and hydrogen bonding capabilities, are crucial for their biological activity and potential pharmacological applications. For example, the synthesis and evaluation of N-benzyl-1-heteroaryl derivatives targeting specific enzymes demonstrate the importance of heteroaryl fragment nature on the inhibitors' potency (Allan et al., 2009).
properties
IUPAC Name |
2-methyl-N-[(1-phenyltetrazol-5-yl)methyl]-1-benzofuran-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c1-12-9-14-10-13(7-8-16(14)25-12)18(24)19-11-17-20-21-22-23(17)15-5-3-2-4-6-15/h2-10H,11H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYVBKNFIPZDNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C=CC(=C2)C(=O)NCC3=NN=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S*,5R*)-6-[(4-fluorophenyl)acetyl]-3-isonicotinoyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5655210.png)
![(1S*,5R*)-6-(cyclobutylmethyl)-3-(3-thienylacetyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5655214.png)
![5-methyl-N-[2-(2-pyrazinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5655220.png)
![[1,1-dimethyl-2-oxo-2-(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)ethyl]amine dihydrochloride](/img/structure/B5655222.png)



![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-3-piperidin-3-ylbenzamide](/img/structure/B5655242.png)


![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-[(2,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B5655264.png)
